
3-amino-N-(3-cyanophenyl)benzamide
Vue d'ensemble
Description
3-amino-N-(3-cyanophenyl)benzamide is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique
Antioxidant Activity
Amino-substituted benzamide derivatives, including compounds similar to 3-amino-N-(3-cyanophenyl)benzamide, have been studied for their potential as antioxidants. These compounds can scavenge free radicals, with electrochemical studies providing insights into their radical scavenging activities. Studies have shown that the primary amino group in these compounds is the main electroactive centre, undergoing complex, pH-dependent oxidation processes (Jovanović et al., 2020).
Histone Deacetylase Inhibition
Certain benzamide derivatives have been discovered to selectively inhibit histone deacetylases (HDACs), enzymes involved in regulating gene expression. These compounds, such as MGCD0103, demonstrate potent anticancer activity, potentially making them valuable in cancer treatment (Zhou et al., 2008).
Antibacterial Properties
Benzamides like N-(3-Hydroxy-2-pyridyl) benzamides have shown in vitro antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Anticancer Activity
Benzamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Certain compounds have shown promise in inhibiting cancer cell growth and could be further developed as therapeutic agents (Soda et al., 2022).
Melanoma Imaging and Therapy
Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to this compound, have been used in imaging melanoma metastases. Their high uptake by melanoma cells and slow clearance rates suggest potential applications in both diagnostic imaging and radionuclide therapy for melanoma (Eisenhut et al., 2000).
Neuroleptic Activity
Benzamides have been synthesized and tested for neuroleptic activity, showing potential in the treatment of psychosis. Their ability to inhibit stereotyped behavior in rat models suggests applications in neuropsychiatric drug development (Iwanami et al., 1981).
Propriétés
IUPAC Name |
3-amino-N-(3-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIQYLBPMQVVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



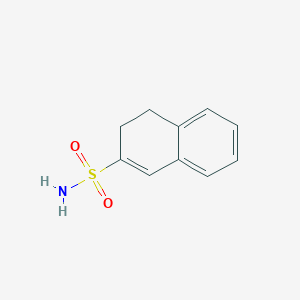
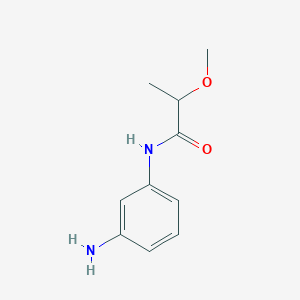
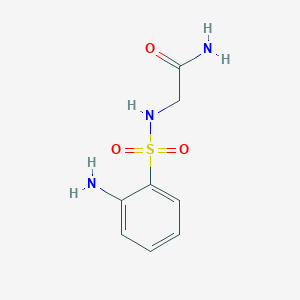
![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)

![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)
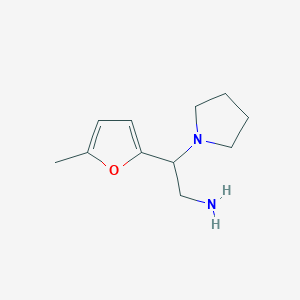
![{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3316794.png)
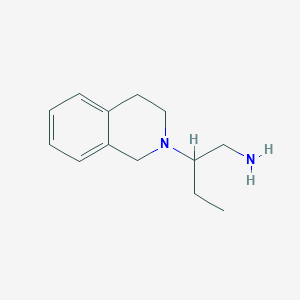

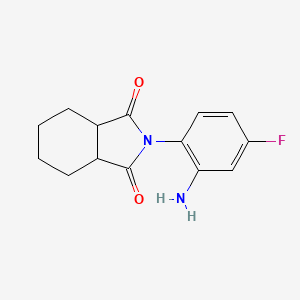
![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)
![{3-[(Cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B3316826.png)
